LogP Comparison of 3-Cyclopentylpyrrolidine hydrochloride vs. Other Pyrrolidine Derivatives
The lipophilicity of 3-Cyclopentylpyrrolidine hydrochloride, measured by its partition coefficient (LogP) of 2.2079 , is a key differentiator from structurally similar pyrrolidine building blocks. This value indicates a specific balance between hydrophilicity and lipophilicity that is distinct from both its 2-cyclopentyl isomer (LogP ~2.367) and its phenyl-substituted counterpart, 3-phenylpyrrolidine (LogP range 1.93-2.09) [REFS-3, REFS-4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.2079 |
| Comparator Or Baseline | 2-Cyclopentylpyrrolidine (LogP 2.367) and 3-Phenylpyrrolidine (LogP 1.934-2.092) |
| Quantified Difference | Approximately 0.16 units less lipophilic than the 2-cyclopentyl isomer and 0.11-0.28 units more lipophilic than the phenyl analog. |
| Conditions | Calculated property data from chemical vendor databases; specific measurement conditions not reported. |
Why This Matters
LogP is a critical parameter in drug discovery for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties; a specific LogP value is essential for replicating SAR studies.
- [1] Molbase.cn. (n.d.). 3-Phenylpyrrolidine. Molbase.cn. Compound Data. View Source
